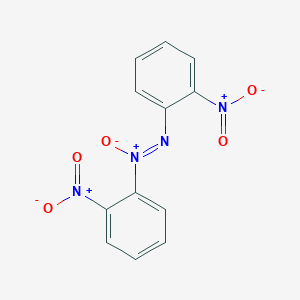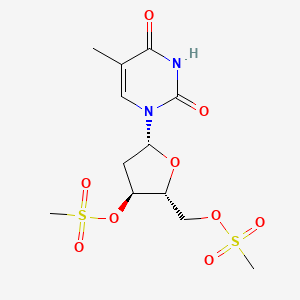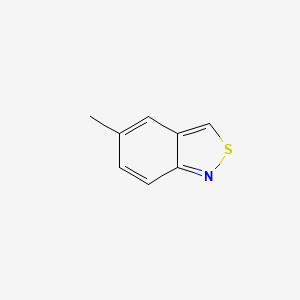
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
説明
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one, also known as BzBr, is a chemical compound that belongs to the class of benzodiazepines. It is a white crystalline powder that is commonly used in scientific research to investigate its mechanism of action and biochemical and physiological effects.
作用機序
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for the neurotransmitter GABA, leading to an overall increase in inhibitory neurotransmission. This mechanism of action is similar to other benzodiazepines and is responsible for the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, leading to an overall decrease in neuronal excitability. This results in a reduction in anxiety, sedation, and muscle relaxation. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one in lab experiments is its well-established mechanism of action. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one. One potential avenue is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABA-A receptor. Finally, the development of new analogs of this compound may lead to the discovery of compounds with improved therapeutic potential and reduced side effects.
科学的研究の応用
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, this compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOVKCXHPJISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228174 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
568551-30-4 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568551-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)



![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3272559.png)
